(3,4-Difluoro-5-n-propyloxyphenyl)magnesium bromide

Description

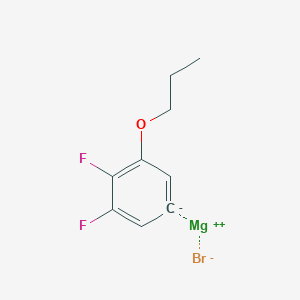

(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is characterized by the presence of difluoro and n-propyloxy groups on the phenyl ring, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula |

C9H9BrF2MgO |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

magnesium;1,2-difluoro-3-propoxybenzene-5-ide;bromide |

InChI |

InChI=1S/C9H9F2O.BrH.Mg/c1-2-6-12-8-5-3-4-7(10)9(8)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

PGSDTNAMYBWGKJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by iodine or a small amount of the bromobenzene compound to initiate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound involves similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure safety and efficiency. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.

Solvents: Anhydrous THF is typically used to dissolve the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:

Organic Synthesis: As a building block for more complex molecules.

Pharmaceuticals: In the synthesis of drug intermediates.

Material Science: For the preparation of functionalized materials.

Mechanism of Action

The mechanism of action of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The difluoro and n-propyloxy groups on the phenyl ring can influence the reactivity and selectivity of the Grignard reagent .

Comparison with Similar Compounds

Similar Compounds

Phenylmagnesium Bromide: A simpler Grignard reagent without the difluoro and n-propyloxy groups.

(3,4-Difluorophenyl)magnesium Bromide: Lacks the n-propyloxy group.

(5-n-Propyloxyphenyl)magnesium Bromide: Lacks the difluoro groups.

Uniqueness

The presence of both difluoro and n-propyloxy groups in (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide makes it unique, as these groups can significantly alter the electronic properties and reactivity of the compound compared to simpler Grignard reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.